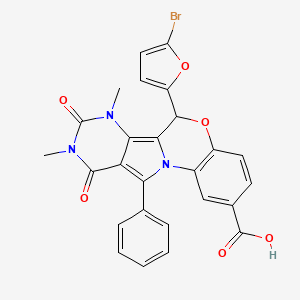

BPO-27 (racemate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

VPO-227 est un composé de petite molécule développé par Vanda Pharmaceuticals. Il a suscité l’intérêt en raison de son potentiel en tant que traitement du choléra. VPO-227 agit en bloquant le canal ionique régulateur de la conductance transmembranaire de la mucoviscidose, qui joue un rôle crucial dans la perte de liquide intestinal induite par le choléra .

Méthodes De Préparation

La synthèse de VPO-227 implique plusieurs étapes, en commençant par la préparation de la structure de base. La voie de synthèse comprend généralement l’utilisation de solvants organiques et de conditions de réaction spécifiques pour garantir la formation du composé souhaité. Les méthodes de production industrielle de VPO-227 sont encore en cours de développement, Vanda Pharmaceuticals prévoyant de soumettre une demande de nouvelle drogue expérimentale à la Food and Drug Administration américaine.

Analyse Des Réactions Chimiques

VPO-227 subit diverses réactions chimiques, notamment l’oxydation et la réduction. Les réactifs courants utilisés dans ces réactions comprennent les solvants organiques et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de VPO-227 peut conduire à la formation de différents dérivés oxydés, qui peuvent avoir des activités biologiques distinctes .

Applications de la recherche scientifique

VPO-227 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme composé modèle pour étudier les effets du blocage du canal ionique régulateur de la conductance transmembranaire de la mucoviscidose. En biologie, VPO-227 est étudié pour son potentiel à traiter les troubles sécrétoires, notamment le choléra. En médecine, il a reçu la désignation de médicament orphelin de la Food and Drug Administration américaine pour le traitement du choléra, soulignant son potentiel en tant que nouvelle option thérapeutique .

Applications De Recherche Scientifique

VPO-227 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of blocking the Cystic Fibrosis Transmembrane Conductance Regulator ion channel. In biology, VPO-227 is being investigated for its potential to treat secretory disorders, including cholera. In medicine, it has received Orphan Drug Designation from the U.S. Food and Drug Administration for the treatment of cholera, highlighting its potential as a novel therapeutic option .

Mécanisme D'action

Le mécanisme d’action de VPO-227 implique le blocage du canal ionique régulateur de la conductance transmembranaire de la mucoviscidose. Ce canal ionique joue un rôle essentiel dans la perte de liquide intestinal induite par le choléra, car il est affecté par la toxine cholérique. En inhibant ce canal ionique, VPO-227 peut réduire la perte excessive de liquide associée au choléra, atténuant ainsi les symptômes de la maladie .

Comparaison Avec Des Composés Similaires

VPO-227 est unique en sa capacité à bloquer le canal ionique régulateur de la conductance transmembranaire de la mucoviscidose, ce qui le distingue des autres composés utilisés pour traiter le choléra. Des composés similaires comprennent d’autres inhibiteurs du régulateur de la conductance transmembranaire de la mucoviscidose, tels que l’ivacaftor et le lumacaftor. Le mécanisme d’action spécifique de VPO-227 et son potentiel en tant que traitement oral du choléra en font un candidat prometteur pour un développement ultérieur .

Propriétés

IUPAC Name |

9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrN3O6/c1-28-21-19(24(31)29(2)26(28)34)20(13-6-4-3-5-7-13)30-15-12-14(25(32)33)8-9-16(15)36-23(22(21)30)17-10-11-18(27)35-17/h3-12,23H,1-2H3,(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHIGSRGYXEQEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314873-02-3 |

Source

|

| Record name | VPO-227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WV2JH7PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)

![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)